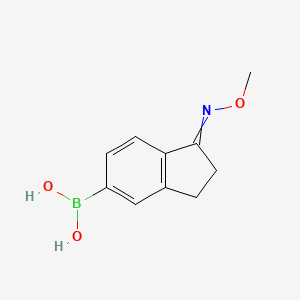

1-Methoxyiminoindan-5-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methoxyiminoindan-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an indan ring system, which is further modified by a methoxyimino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Méthodes De Préparation

The synthesis of 1-Methoxyiminoindan-5-boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the indan ring system, which can be derived from commercially available starting materials.

Introduction of the Boronic Acid Group: The boronic acid group is introduced through a series of reactions, including the use of boron reagents such as boronic esters or boron trifluoride.

Methoxyimino Group Addition: The methoxyimino group is added to the indan ring system through a reaction with methoxyamine hydrochloride under basic conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is the primary application of 1-methoxyiminoindan-5-boronic acid. It couples with aryl/vinyl halides (e.g., bromides, iodides) or triflates to form biaryl or styrene derivatives .

Mechanism

-

Oxidative Addition : Pd⁰ reacts with an aryl halide (R–X) to form a Pdᴵᴵ–R intermediate.

-

Transmetalation : The boronic acid transfers its organic group (R') to Pdᴵᴵ, displacing X⁻.

-

Reductive Elimination : Pdᴵᴵ releases the coupled product (R–R') and regenerates Pd⁰.

Key Conditions

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ |

| Base | Na₂CO₃, K₂CO₃, or CsF |

| Solvent | THF, DMF, or DMSO |

| Temperature | 60–100°C |

The methoxyimino group enhances steric stability, improving regioselectivity in polyhalogenated substrates .

Miyaura Borylation

This compound can participate in borylation reactions to synthesize boronates. A PdCl₂(dppf) catalyst and tertiary amine base (e.g., Et₃N) enable coupling with pinacolborane (HBpin), yielding stable boronate esters .

Example Reaction :

Ar–X+HBpinPd catalyst, Et₃NAr–Bpin+HX

This method tolerates functional groups like carbonyls and nitriles, making it versatile for late-stage functionalization .

Electrophilic Borylation

The compound can be synthesized via electrophilic trapping of indan-derived Grignard reagents with borate esters. For example:

Indan–MgBr+B(OR)₃→Indan–B(OR)₂H₃O⁺1-Methoxyiminoindan-5-boronic acid

This method achieves high yields (75–90%) under mild conditions (0°C, THF) .

Transmetalation Reactions

This compound undergoes transmetalation with transition metals (e.g., Pd, Rh) to form intermediates for cascade reactions. For instance:

Ar–B(OH)₂+Pdᴵᴵ–X→Pdᴵᴵ–Ar+B(OH)₂X

This step is critical in multi-component couplings, enabling access to complex heterocycles .

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol, glucose) to form cyclic boronate esters. The equilibrium between trigonal (acid) and tetrahedral (ester) forms depends on pH and diol concentration :

B(OH)₂R+Diol⇌Borate ester+H₂O

Key Applications :

Transition-Metal-Free Borylation

Under radical conditions, the compound reacts with aryl halides via a halogen-bonding (XB) complex. For example, 2-naphthol mediates photoinduced borylation to form aryl boronates without metals :

Ar–X+B₂pin₂hν,2-naphtholAr–Bpin

Stability and Reactivity Modifiers

The methoxyimino group reduces boronic acid hydrolysis rates compared to unsubstituted analogs. This stability is attributed to:

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-Methoxyiminoindan-5-boronic acid (CAS No. 502498-89-7) belongs to the class of boronic acids, characterized by a boron atom bonded to two hydroxyl groups and an organic substituent. The compound's structure facilitates its use in the Suzuki–Miyaura cross-coupling reaction, a crucial method for forming carbon-carbon bonds in organic synthesis.

Mechanism of Action:

- Transmetalation: The compound interacts with palladium catalysts during the Suzuki–Miyaura reaction, allowing for efficient carbon-carbon bond formation.

- Oxidation and Reduction: It can undergo oxidation to form boronic esters or borates and reduction to yield boranes, expanding its utility in synthetic chemistry.

Scientific Research Applications

This compound has diverse applications across several scientific fields:

Organic Synthesis

The compound serves as a versatile building block in organic chemistry, particularly in:

- Carbon-Carbon Bond Formation: Utilized extensively in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.

Biological Research

The biological activities of this compound are noteworthy:

- Enzyme Inhibition: It has been shown to inhibit serine proteases and other enzymes by forming stable complexes with their active sites, disrupting critical biological pathways.

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various pathogens, including:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 11 |

| Pseudomonas aeruginosa | 9 |

Medicinal Chemistry

Research into the medicinal applications of this compound has revealed potential therapeutic uses:

- Anticancer Activity: Studies have indicated that it can reduce cell viability in cancer cell lines significantly. For instance, treatment on prostate cancer cells (PC-3) at a concentration of 5 µM reduced cell viability to approximately 33%.

Material Science

In industry, the compound is used to develop advanced materials:

- Polymers and Hydrogels: Its properties make it suitable for applications in drug delivery systems and tissue engineering.

Antimicrobial Efficacy

A comparative study involving various boronic compounds highlighted the efficacy of this compound against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential utility in treating infections caused by resistant pathogens.

Anticancer Research

In vitro studies on prostate cancer cells demonstrated that treatment with this compound led to significant apoptosis (programmed cell death), indicating its potential as a targeted anticancer agent.

Mécanisme D'action

The mechanism of action of 1-Methoxyiminoindan-5-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and enzyme inhibition . The methoxyimino group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and specificity.

Comparaison Avec Des Composés Similaires

1-Methoxyiminoindan-5-boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacolborane . While these compounds share the boronic acid functional group, this compound is unique due to its indan ring system and methoxyimino group, which confer distinct reactivity and selectivity. Similar compounds include:

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.

Pinacolborane: Used as a reducing agent and in hydroboration reactions.

Benzoxaborole: Known for its applications in medicinal chemistry, particularly as an antifungal agent.

Propriétés

Formule moléculaire |

C10H12BNO3 |

|---|---|

Poids moléculaire |

205.02 g/mol |

Nom IUPAC |

(1-methoxyimino-2,3-dihydroinden-5-yl)boronic acid |

InChI |

InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3 |

Clé InChI |

UVWBADYWXYEXEE-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.